molecular formula C20H14O6 B1204393 Altertoxin II CAS No. 56257-59-1

Altertoxin II

Cat. No.: B1204393
CAS No.: 56257-59-1
M. Wt: 350.3 g/mol
InChI Key: UBVHBTLDPUYTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Altertoxin II is a secondary metabolite produced by the fungus Alternaria alternata. It belongs to the class of perylenequinone mycotoxins, which are known for their potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Altertoxin II can be isolated from cultures of Alternaria alternata. The extraction process typically involves the use of organic solvents such as methanol and water, followed by purification using high-performance liquid chromatography (HPLC) . The synthetic routes for this compound are complex and involve multiple steps, including the formation of the perylenequinone core structure.

Industrial Production Methods

The production involves cultivating Alternaria alternata under controlled conditions to maximize the yield of this compound, followed by extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Altertoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form adducts with nucleophiles due to its electrophilic nature.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Altertoxin II exerts its effects primarily through the induction of DNA damage. It causes DNA double-strand breaks, leading to a rapid DNA damage response and cell cycle arrest in the S phase . The compound does not bind directly to DNA but instead induces damage through the generation of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit casein kinase 2, a key enzyme involved in various cellular processes .

Comparison with Similar Compounds

Altertoxin II is often compared with other perylenequinone mycotoxins such as altertoxin I and alteichin. While all three compounds share a similar core structure, this compound is unique in its high selectivity and potency against certain cancer cell lines, particularly Ewing sarcoma cells . This selectivity makes this compound a valuable compound for targeted cancer therapy research.

List of Similar Compounds

  • Altertoxin I
  • Alteichin
  • Alternariol
  • Alternariol monomethyl ether

This compound stands out due to its distinct mechanism of action and higher cytotoxicity compared to its analogs .

Properties

IUPAC Name

5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,16,18-hexaene-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-4,16,18-19,21-22,25H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVHBTLDPUYTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C4C(O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56257-59-1
Record name Altertoxin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56257-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altertoxin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056257591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altertoxin II
Reactant of Route 2
Altertoxin II
Reactant of Route 3
Altertoxin II
Reactant of Route 4
Altertoxin II
Reactant of Route 5
Altertoxin II
Reactant of Route 6
Altertoxin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.